

Zonisamide-13C6: A Comprehensive Technical Guide for Safe Handling and Scientific Application

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Compound of Interest		
Compound Name:	Zonisamide-13C6	
Cat. No.:	B15577666	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling, physicochemical properties, and scientific applications of **Zonisamide-13C6**. Zonisamide is a sulfonamide anticonvulsant with a multifaceted mechanism of action, making it a subject of ongoing research in epilepsy and other neurological disorders. The isotopically labeled **Zonisamide-13C6** is a critical tool in pharmacokinetic studies and serves as an internal standard for quantitative analysis. This document outlines detailed safety protocols, summarizes key quantitative data, and presents experimental methodologies relevant to the use of **Zonisamide-13C6** in a research setting. Furthermore, it visualizes the compound's known signaling pathways and experimental workflows to facilitate a deeper understanding of its biological and analytical utility.

Safety Data Sheet (SDS) for Zonisamide-13C6 Handling

While a specific Safety Data Sheet for **Zonisamide-13C6** is not readily available, the safety precautions for Zonisamide are directly applicable due to the identical chemical reactivity of the isotopically labeled compound. The following information is compiled from various Zonisamide SDS sources.



Hazard Identification

Zonisamide is considered a hazardous substance.[1] Key hazards include:

- Health Hazards: Harmful if swallowed.[2] Suspected of damaging fertility or the unborn child.
 [2][3] May cause drowsiness or dizziness.[4]
- Environmental Hazards: Toxic to soil organisms.[1]

First-Aid Measures

- After Inhalation: Move the person to fresh air and consult a doctor in case of complaints.[2]
- After Skin Contact: Generally, the product does not irritate the skin.[2] In case of contact, wash with soap and water.
- After Eye Contact: Rinse the opened eye for several minutes under running water.
- After Swallowing: Immediately call a doctor.[2]

Handling and Storage

- Handling: Avoid all personal contact, including inhalation.[1] Wear protective clothing, gloves, and eye protection.[1][5][6] Do not eat, drink, or smoke when using this product.[4][6]
- Storage: Store in original containers in a cool, dry, well-ventilated area.[1] Keep containers securely sealed and protected from physical damage.[1] Store away from incompatible materials such as oxidizing agents.[1][7]

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6][8]
- Skin Protection: Wear protective gloves (nitrile or latex), a laboratory coat, and protective shoe covers.[1] Double gloving should be considered.[1]
- Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]



Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for Zonisamide. The molecular weight of **Zonisamide-13C6** will be higher than that of unlabeled Zonisamide due to the presence of six 13C atoms.

Table 1: Physicochemical Properties of Zonisamide

Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₂ O ₃ S	[9]
Molecular Weight	212.23 g/mol	[9][10]
Melting Point	162 °C (324 °F)	[11]
Solubility in Water	0.80 mg/mL	[10][12]
рКа	10.2	[10][12]
Protein Binding	~40%	[11][12]
Elimination Half-life	63 hours (plasma)	[11][12]

Table 2: Toxicological Data for Zonisamide

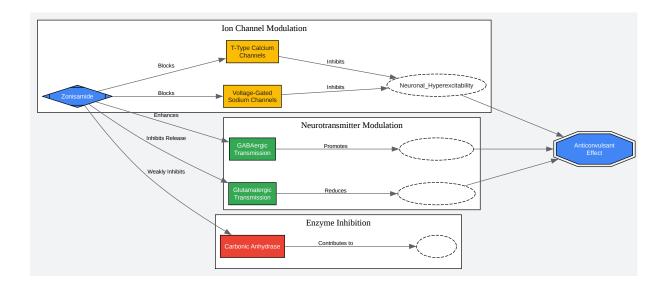
Test	Species	Route	Value	Reference
LD50	Rat	Oral	1992 mg/kg	[2][4]
LD50	Rat	Intraperitoneal	733 mg/kg	[2]
LD50	Rat	Subcutaneous	925 mg/kg	[2]
TDLo	Rat	Oral	13 mg/kg (64D male)	[4]

Mechanism of Action and Signaling Pathways

Zonisamide exhibits a broad spectrum of anticonvulsant activity through multiple mechanisms of action.[5][10][13] These include the blockade of voltage-gated sodium channels and T-type



calcium channels, modulation of GABAergic and glutamatergic neurotransmission, and weak inhibition of carbonic anhydrase.[8][10][14]



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Caption: Overview of Zonisamide's multifaceted mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Zonisamide and its isotopically labeled form, **Zonisamide-13C6**.



Quantification of Zonisamide in Human Plasma using LC-MS/MS with Zonisamide-13C6 as Internal Standard

This method is used for the accurate quantification of Zonisamide in biological matrices for pharmacokinetic studies.

4.1.1. Materials and Reagents

- Zonisamide analytical standard
- Zonisamide-13C6 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Human plasma (drug-free)
- · Calibrators and quality control samples

4.1.2. Sample Preparation

- To 50 μ L of calibrators, controls, or plasma samples in centrifuge tubes, add 100 μ L of the internal standard mix (**Zonisamide-13C6** in acetonitrile).[1]
- Vortex the samples to precipitate proteins.[1]
- Centrifuge the samples.[1]
- Dilute the supernatant 1:10 with mobile phase A (0.1% formic acid in water) in LC micro vials for analysis.[1]

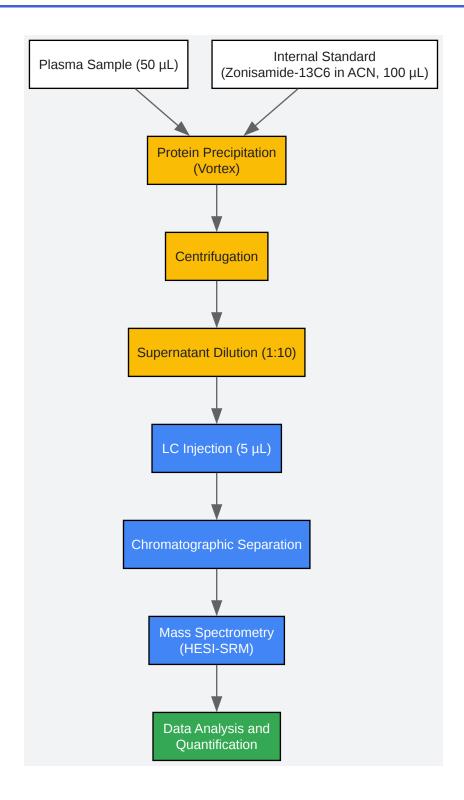
4.1.3. LC-MS/MS Analysis

Liquid Chromatography:



- LC System: UltiMate 3000 RS LC system or equivalent.[1]
- Analytical Column: Hypersil GOLD 50 × 2.1 mm (1.9 μm) or equivalent.[1]
- Mobile Phase A: 0.1% formic acid in water.[1]
- Mobile Phase B: Methanol.[1]
- Gradient Elution: A 5.5-minute gradient elution is performed.[1]
- Injection Volume: 5 μL.[1]
- Mass Spectrometry:
 - Mass Spectrometer: TSQ Endura triple quadrupole mass spectrometer or equivalent.[1]
 - Ionization Source: Heated electrospray ionization (HESI).[1]
 - Scan Mode: Selected Reaction Monitoring (SRM).[1]
 - Monitor the specific precursor-to-product ion transitions for Zonisamide and Zonisamide-13C6.





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Caption: Workflow for Zonisamide quantification by LC-MS/MS.

Whole-Cell Patch-Clamp Electrophysiology



This protocol is used to study the effects of Zonisamide on ion channels in cultured neurons.

4.2.1. Cell Culture and Preparation

- Plate neurons on coverslips a few days prior to recording.
- Prepare artificial cerebrospinal fluid (aCSF) and intracellular solution.
- Turn on the perfusion system with aCSF at a flow rate of approximately 1.5 mL/min.

4.2.2. Recording Procedure

- Place a coverslip with cultured neurons in the recording chamber.
- Pull glass micropipettes and fill them with the intracellular solution.
- Approach a neuron with the micropipette and form a gigaseal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Voltage-Clamp Mode: Hold the membrane potential at a specific voltage and record the ionic currents in response to voltage steps before and after the application of Zonisamide.
- Current-Clamp Mode: Inject current to study changes in the membrane potential and action potential firing in the presence and absence of Zonisamide.

4.2.3. Solutions

- aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with carbogen (95% O₂ − 5% CO₂).
- Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40. Adjust pH to 7.2 with KOH.

Carbonic Anhydrase Activity Assay

This assay determines the inhibitory effect of Zonisamide on carbonic anhydrase.



4.3.1. Principle The assay measures the hydrolysis of 4-nitrophenyl acetate (4-NPA) by carbonic anhydrase, which produces a colored product that can be monitored spectrophotometrically at 400 nm.

4.3.2. Procedure

- The reaction is performed in a 96-well plate at 21–23°C.[6][7]
- Add the carbonic anhydrase enzyme solution to the wells.
- Add different concentrations of Zonisamide to the wells and incubate for a specified period (e.g., 15 minutes or 1 hour).[2][6][7]
- Initiate the reaction by adding the 4-NPA stock solution.[6][7]
- Immediately place the plate in a spectrophotometer and monitor the formation of the product at 400 nm at 1-minute intervals for 15–20 minutes.[6][7]
- Calculate the rate of reaction and determine the inhibitory constant (Ki) for Zonisamide.

Conclusion

This technical guide provides essential information for the safe and effective use of **Zonisamide-13C6** in a research environment. By adhering to the outlined safety protocols, utilizing the provided physicochemical and toxicological data, understanding the compound's mechanisms of action, and applying the detailed experimental methodologies, researchers can confidently and accurately incorporate **Zonisamide-13C6** into their studies. The provided visualizations of the signaling pathways and experimental workflows serve as valuable tools for both experimental design and data interpretation.

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